

"Ph-Bis(C1-N-(C2-NH-Boc)2)" starting materials

and precursors

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Compound of Interest

Compound Name: Ph-Bis(C1-N-(C2-NH-Boc)2)

Cat. No.: B604941

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An in-depth examination of the synthetic pathways leading to "**Ph-Bis(C1-N-(C2-NH-Boc)2)**," a complex molecule characterized by a central phenyl ring with two identical substituents, reveals a multi-step process involving key precursors and starting materials. The nomenclature suggests a phenyl group attached to two methylene groups, each bonded to a nitrogen atom that is further substituted with two Boc-protected ethylamine chains. For the purpose of this guide, we will focus on the para-substituted isomer, 1,4-bis{[bis(2-(tert-butoxycarbonylamino)ethyl)amino]methyl}benzene.

The synthesis of this target molecule can be logically divided into two primary stages: the preparation of the Boc-protected amine precursor and the subsequent alkylation reaction with a suitable phenyl-based starting material.

Core Precursors and Starting Materials

The primary starting materials required for the synthesis are commercially available and form the foundation of the synthetic route. These include:

- 1,4-Bis(bromomethyl)benzene: This serves as the electrophilic phenyl core, providing the central aromatic ring and the two methylene linkers.
- Di(2-aminoethyl)amine (also known as N'-(2-aminoethyl)ethane-1,2-diamine): This triamine is the precursor to the complex amine side chains.



- Di-tert-butyl dicarbonate (Boc)₂O: This is the protecting group reagent used to cap the primary amine functionalities of the triamine.
- Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃): These are common bases used to scavenge the acid generated during the alkylation and protection steps.
- Solvents: Dichloromethane (DCM) and acetonitrile (MeCN) are frequently used solvents for these types of reactions.

Synthetic Pathway and Experimental Protocols

The overall synthesis can be visualized as a two-step process. First, the precursor N,N-bis[2-(tert-butoxycarbonylamino)ethyl]amine is prepared. This is followed by the reaction of this protected amine with 1,4-bis(bromomethyl)benzene to yield the final product.

Step 1: Synthesis of N,N-Bis[2-(tert-butoxycarbonylamino)ethyl]amine

This initial step involves the protection of the primary amine groups of di(2-aminoethyl)amine using di-tert-butyl dicarbonate.

Experimental Protocol:

Di(2-aminoethyl)amine is dissolved in a suitable solvent, such as dichloromethane. The solution is cooled in an ice bath, and a base, typically triethylamine, is added. Di-tert-butyl dicarbonate, dissolved in the same solvent, is then added dropwise to the cooled solution. The reaction mixture is allowed to warm to room temperature and stirred overnight. Following the reaction, the solvent is removed under reduced pressure, and the resulting residue is purified, often through column chromatography, to yield the pure N,N-bis[2-(tert-butoxycarbonylamino)ethyl]amine.

Step 2: Synthesis of 1,4-Bis{[bis(2-(tert-butoxycarbonylamino)ethyl)amino]methyl}benzene

The final product is synthesized through the N-alkylation of the previously prepared Boc-protected amine with 1,4-bis(bromomethyl)benzene.



Experimental Protocol:

N,N-Bis[2-(tert-butoxycarbonylamino)ethyl]amine and a base, such as sodium carbonate, are dissolved in acetonitrile. 1,4-Bis(bromomethyl)benzene is then added to this solution. The reaction mixture is heated to reflux and stirred for several hours. After the reaction is complete, the mixture is cooled, and the solvent is evaporated. The crude product is then purified, typically by recrystallization or column chromatography, to afford the final product, 1,4-bis{[bis(2-(tert-butoxycarbonylamino)ethyl)amino]methyl}benzene.

Quantitative Data Summary

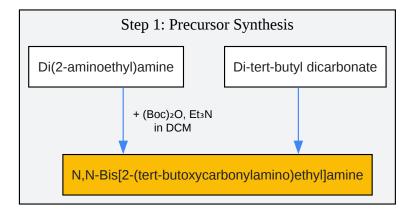
The following table summarizes typical quantitative data for the synthesis of the target molecule and its key precursor. Please note that yields and specific quantities can vary based on the reaction scale and purification methods.

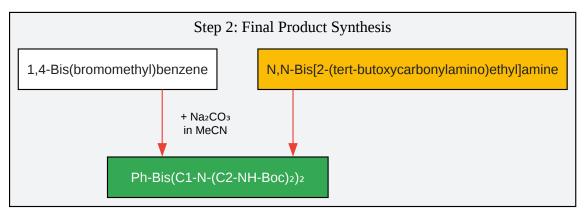
Reaction Step	Starting Material 1	Starting Material 2	Reagent	Solvent	Yield (%)
Synthesis of N,N-Bis[2- (tert- butoxycarbon ylamino)ethyl] amine	Di(2- aminoethyl)a mine	Di-tert-butyl dicarbonate	Triethylamine	Dichlorometh ane	~80-95
Synthesis of 1,4- Bis{[bis(2- (tert- butoxycarbon ylamino)ethyl)amino]methy l}benzene	N,N-Bis[2- (tert- butoxycarbon ylamino)ethyl] amine	1,4- Bis(bromome thyl)benzene	Sodium Carbonate	Acetonitrile	~70-90

Visualizing the Synthetic Workflow



The logical flow of the synthesis, from the initial starting materials to the final product, is depicted in the following diagram.





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Caption: Synthetic workflow for Ph-Bis(C1-N-(C2-NH-Boc)2).

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